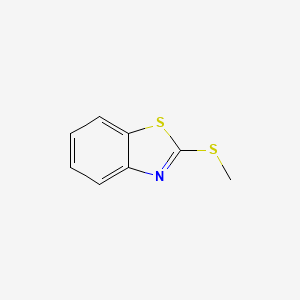

2-(Methylthio)benzothiazole

Description

2-(methylthio)benzothiazole is a natural product found in Cichorium endivia and Apis cerana with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBVIMLZIRIFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274236 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with an unpleasant odor; [Acros Organics MSDS] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-22-5, 31621-01-9, 64036-43-7 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031621019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2748L341KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Methylthio)benzothiazole fundamental properties

Authored by a Senior Application Scientist

Introduction

This compound, identified by CAS number 615-22-5, is a heterocyclic organic compound built upon a benzothiazole core.[1] This structure, featuring a benzene ring fused to a thiazole ring with a methylthio (-S-CH₃) group at the second position, imparts a unique set of chemical properties that make it a valuable molecule in diverse scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, chemists, and professionals in drug development and materials science.

Physicochemical Properties

This compound typically presents as a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.[3][4][5] It exhibits moderate solubility in organic solvents and is less soluble in water.[1][2] The presence of sulfur atoms in its structure is key to its distinct reactivity and versatile applications.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 615-22-5 | [3][4] |

| Molecular Formula | C₈H₇NS₂ | [1][3][4] |

| Molecular Weight | 181.28 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 43-46 °C | [3] |

| Boiling Point | 177 °C at 22 mmHg | [3][4] |

| Purity | ≥ 97-98% (GC) | [3][4] |

| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | [1][3] |

| SMILES | CSc1nc2ccccc2s1 | [1][3] |

Synthesis and Manufacturing

The synthesis of 2-substituted benzothiazoles, including this compound, is well-established. A prevalent and efficient laboratory-scale method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[3] For the specific synthesis of this compound, a methylthio-containing carboxylic acid would be utilized. This reaction is often conducted at elevated temperatures and can proceed without a solvent or catalyst, offering high conversion rates and clean reaction profiles.[3]

General Laboratory Synthesis Protocol

This protocol outlines a foundational method for synthesizing 2-substituted benzothiazoles, which can be adapted for this compound.

Materials:

-

o-Aminothiophenol (1 mmol)

-

Methylthio-containing carboxylic acid (1 mmol)

Procedure:

-

Combine equimolar amounts of o-aminothiophenol and the carboxylic acid in a suitable reaction vessel.

-

Heat the mixture to 150°C.

-

Maintain the temperature for 30 minutes.[3]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, isolate the crude product.

-

Purify the product via recrystallization or column chromatography to yield the final, pure compound.[3]

The causality behind this method's effectiveness lies in the nucleophilic attack of the amino group of o-aminothiophenol on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable benzothiazole ring.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its versatile chemical reactivity. The methylthio group can act as a leaving group, making the compound a useful intermediate in the synthesis of other substituted benzothiazoles. Its heterocyclic nature also allows for a range of chemical transformations.

Key Application Areas:

-

Agrochemicals: It serves as an effective fungicide and is a key intermediate in the synthesis of various pesticides designed to protect crops from fungal diseases.[4][5] Notably, it is a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole, which is used in the leather, pulp, and paper industries.[6]

-

Materials Science: In the rubber and plastics industries, it functions as a vulcanization accelerator and processing aid, enhancing the durability and performance of products like tires.[4]

-

Corrosion Inhibition: It is incorporated into formulations to prevent metal corrosion, finding particular use in the oil and gas industry.[4]

-

Organic Synthesis: Its role as a synthetic intermediate is crucial for creating more complex molecules.[1]

-

Pharmaceutical Research: The benzothiazole scaffold is of interest in drug discovery, and this compound has been explored for potential biological activities, including in anti-cancer research.[4]

-

Analytical Chemistry: It is employed as a reagent in various analytical methods.[4] For instance, it has been used in the trace determination of polar 1H-benzotriazoles and benzothiazoles in water samples via liquid chromatography-electrospray mass spectrometry.[7][8]

Biological Activity and Toxicological Insights

Recent research has shed light on the biological effects of this compound. Studies using zebrafish models have indicated potential cardiovascular toxicity.[3] Exposure in zebrafish larvae led to decreased heart rate and cardiac malformations.[3] Mechanistic studies suggest that the compound upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), which in turn activates apoptotic pathways.[3]

Caption: Proposed pathway of MTBT-induced cardiovascular toxicity.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): A primary method for assessing purity.[3][4]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

-

-

High-Performance Liquid Chromatography (HPLC): Used for quantification and analysis in complex mixtures, often coupled with mass spectrometry (HPLC-MS).[7]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[5][9]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9][10] It is also noted to be water-reactive, potentially producing toxic fumes upon contact with water.[5][11]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][10]

-

Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[9][11]

-

Wash hands thoroughly after handling.[9]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[10][11]

-

-

First Aid:

Conclusion

This compound is a compound of significant industrial and research importance. Its unique physicochemical properties, rooted in its heterocyclic structure, make it a versatile building block in agrochemicals, a performance-enhancing additive in materials science, and a valuable intermediate in organic synthesis. While its utility is broad, a thorough understanding of its toxicological profile and adherence to strict safety protocols are imperative for its handling and application. Continued research into its reaction mechanisms and biological activities will undoubtedly uncover new opportunities for this multifaceted molecule.

References

- Benchchem. An In-depth Technical Guide to this compound.

- Chem-Impex. This compound.

- CymitQuimica. CAS 615-22-5: this compound.

- FooDB. Showing Compound this compound (FDB011171).

- Cole-Parmer. Material Safety Data Sheet - this compound, 98% (gc).

- Taylor & Francis Online. A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.

- PubChem. This compound | C8H7NS2 | CID 11989.

- HPC Standards. This compound.

- Sigma-Aldrich. This compound 97 615-22-5.

- Sigma-Aldrich. This compound 97 615-22-5.

- MedchemExpress.com. Safety Data Sheet - this compound.

- SLS Ireland. This compound, 9 | 168653-50G | SIGMA-ALDRICH.

- Sigma-Aldrich. This compound 97 615-22-5.

- Sigma-Aldrich. This compound 97 615-22-5.

- Ambeed.com. This compound | Sulfides.

- SCBT. This compound | CAS 615-22-5.

- Organic Chemistry Portal. Benzothiazole synthesis.

Sources

- 1. CAS 615-22-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB011171) - FooDB [foodb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound 97 615-22-5 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-(Methylthio)benzothiazole chemical structure and IUPAC name

An In-depth Technical Guide to 2-(Methylthio)benzothiazole

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in industrial and research settings. The document delineates its chemical identity, physicochemical properties, synthesis protocols, and key applications. Emphasis is placed on the mechanistic underpinnings of its synthesis and its emerging role in biological systems, offering valuable insights for researchers, chemists, and professionals in drug development.

Core Identification and Chemical Structure

This compound is an organic compound featuring a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. A methylthio group (-SCH₃) is attached at the 2-position of the benzothiazole framework.[1]

The structural framework of this compound imparts unique chemical properties and reactivity, making it a versatile molecule in various chemical transformations.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Predicted Properties

This compound typically presents as a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.[1][2] It exhibits moderate solubility in organic solvents and is less soluble in water.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 181.28 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 43-46 °C | [7] |

| Boiling Point | 177 °C at 22 mmHg; 302-303 °C at 760 mmHg (est.) | [6][7] |

| Water Solubility | 0.2 g/L (predicted) | [3][6] |

| logP (Octanol-Water) | 3.16 - 3.43 (predicted) | [3][6] |

| pKa (Strongest Basic) | 1.13 (predicted) | [3][6] |

Synthesis Protocols and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with several efficient methods available.[8] A common and direct approach involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Representative Laboratory Synthesis:

A prevalent laboratory-scale synthesis involves the reaction of o-aminothiophenol with a methylthio-containing carboxylic acid at elevated temperatures. This method is favored for its high conversion rates, short reaction times, and clean reaction profiles.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of o-aminothiophenol and a suitable methylthio-containing carboxylic acid (e.g., methylthioacetic acid).

-

Heating: Heat the mixture to 150°C for approximately 30 minutes in the absence of a solvent or catalyst. The high temperature facilitates the condensation reaction and the removal of water.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can then be isolated and purified, typically through recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.

Causality in Experimental Choices:

-

The use of a solvent-free and catalyst-free system simplifies the experimental setup and purification process.

-

Heating at 150°C provides sufficient energy to overcome the activation barrier for the condensation reaction, driving the equilibrium towards the product by removing the water byproduct.

Industrial and Research Applications

This compound is a versatile compound with applications spanning several industries.

-

Agrochemicals: It is recognized for its role as a fungicide, protecting crops from various fungal diseases.[9]

-

Rubber and Plastics Industry: This compound acts as a processing aid and vulcanization accelerator, enhancing the durability and performance of rubber products.[1][9]

-

Corrosion Inhibition: It is used in formulations to prevent the corrosion of metals.[9]

-

Organic Synthesis: It serves as a valuable intermediate in the synthesis of other organic compounds and pharmaceuticals.[1]

Biological Activity and Toxicological Profile

Recent studies have begun to elucidate the biological effects of this compound. Research utilizing zebrafish models has indicated that this compound can induce cardiovascular toxicity.

Cardiovascular Toxicity and Apoptotic Pathway:

Exposure of zebrafish larvae to this compound resulted in decreased heart rate, pericardial edema, and cardiac malformations. Mechanistic studies have shown that it upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. This upregulation is a critical event that triggers the apoptotic pathway, leading to the observed cardiotoxic effects.

Protein-protein interaction network analysis has identified PTGS2 as a core target of this compound. PTGS2 is known to interact with other proteins such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2), which are also involved in apoptosis and inflammatory responses.

Signaling Pathway Diagram:

Caption: Proposed pathway for MTBT-induced cardiovascular toxicity.

Conclusion

This compound is a chemically significant compound with a well-defined structure and a range of important applications. Its synthesis is straightforward, and its utility in the agrochemical and materials science sectors is well-established. Emerging research into its biological activities, particularly its toxicological profile, opens new avenues for investigation and highlights the need for careful handling and risk assessment. This guide provides a foundational understanding for scientists and researchers working with this versatile molecule.

References

- An In-depth Technical Guide to this compound. Benchchem.

- In Silico Prediction of this compound Properties: A Technical Guide. Benchchem.

- This compound | C8H7NS2 | CID 11989. PubChem.

- CAS 615-22-5: this compound. CymitQuimica.

- This compound | CAS 615-22-5. Santa Cruz Biotechnology.

- 615-22-5, this compound Formula. Echemi.

- 2-(methyl thio) benzothiazole, 615-22-5. The Good Scents Company.

- Showing Compound this compound (FDB011171). FooDB.

- This compound. Chem-Impex.

- Benzothiazole synthesis. Organic Chemistry Portal.

Sources

- 1. CAS 615-22-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB011171) - FooDB [foodb.ca]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

2-(Methylthio)benzothiazole CAS number 615-22-5

An In-depth Technical Guide to 2-(Methylthio)benzothiazole (CAS 615-22-5)

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (MTBT), a heterocyclic organic compound with significant industrial and emerging biological relevance. Identified by its CAS number 615-22-5, MTBT is a structurally unique molecule featuring a benzothiazole core functionalized with a methylthio group. This document moves beyond a simple recitation of facts, offering in-depth analysis of its synthesis, physicochemical characteristics, industrial applications, and toxicological profile. We will explore the causal mechanisms behind its function as a vulcanization accelerator and fungicide, and delve into recent findings on its biological activity, including a detailed look at its role in inducing cardiovascular toxicity through specific signaling pathways. This guide is designed to equip researchers and development professionals with the foundational knowledge and practical protocols necessary to work with and innovate upon this versatile compound.

Core Molecular Identity and Physicochemical Properties

This compound is an organosulfur compound built upon a bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring.[1] The defining feature is the methylthio (-S-CH₃) group attached at the 2-position of the benzothiazole framework, which imparts its distinct chemical reactivity and properties.[2] While often appearing as a white to light yellow crystalline powder or a yellow liquid with a characteristic unpleasant odor, its physical state can vary based on purity.[3][4][5][6] It is practically insoluble in water but demonstrates moderate to good solubility in organic solvents.[1][2]

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Reference(s) |

| CAS Number | 615-22-5 | [3][4] |

| Molecular Formula | C₈H₇NS₂ | [3][4] |

| Molecular Weight | 181.28 g/mol | [3] |

| Appearance | White to light yellow crystalline powder/liquid | [3][4][6] |

| Melting Point | 43-48 °C | [3][4] |

| Boiling Point | 177 °C at 22 mmHg | [3][4] |

| Purity | ≥ 98% (GC) is commercially available | [3][4] |

| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | [2][3] |

| SMILES | CSc1nc2ccccc2s1 | [2][3] |

| Water Solubility | 0.2 g/L (Predicted) | [1] |

| logP | 3.16 - 3.43 (Predicted) | [1] |

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly and efficiently achieved through the S-methylation of its precursor, 2-mercaptobenzothiazole (MBT). This reaction is a straightforward nucleophilic substitution where the thiolate anion of MBT, formed in the presence of a base, attacks a methylating agent.

Dominant Synthetic Pathway: S-Methylation of 2-Mercaptobenzothiazole

The conversion of MBT to MTBT is a cornerstone reaction. MBT is a high-production-volume chemical itself, primarily used as a rubber vulcanization accelerator.[7][8] Its thiol group is readily deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiolate. This intermediate then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the final product. The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.

Caption: General synthesis pathway for MTBT via S-methylation of MBT.

General Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of MTBT, designed for high yield and purity. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

2-Mercaptobenzothiazole (MBT) (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (1.1 eq)

-

Ethanol (Solvent)

-

Deionized Water

-

Dichloromethane (DCM) (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole in ethanol. Add a solution of sodium hydroxide in water dropwise at room temperature.

-

Causality: The basic NaOH solution deprotonates the acidic thiol group of MBT, forming the sodium salt (thiolate), which is a much stronger nucleophile required for the subsequent methylation step.[9] Ethanol is chosen as a co-solvent to ensure homogeneity of both the organic precursor and the aqueous base.

-

-

Methylation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 10 °C.

-

Causality: The methylation reaction is exothermic. Maintaining a low temperature prevents potential side reactions and controls the reaction rate. Dimethyl sulfate is a potent and efficient methylating agent.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the MBT spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Causality: TLC provides a rapid and effective method to visually confirm the consumption of starting material and formation of the product, preventing premature or unnecessarily long reaction times.

-

-

Workup and Extraction: Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and destroy excess dimethyl sulfate. Reduce the volume of the mixture under vacuum to remove most of the ethanol. Extract the aqueous residue three times with dichloromethane.

-

Causality: The bicarbonate quench is a critical safety and purification step. Extraction with an immiscible organic solvent (DCM) is necessary to isolate the water-insoluble organic product from the aqueous phase containing salts and other water-soluble byproducts.

-

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: The brine wash removes residual water from the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.

-

-

Final Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel to obtain high-purity this compound.

Industrial Relevance and Core Applications

MTBT is a compound of significant industrial value, primarily leveraged for its unique sulfur chemistry.[2][4]

-

Rubber Industry: It serves as a vulcanization accelerator, working to speed up the cross-linking of polymer chains with sulfur.[4] This process enhances the durability, elasticity, and overall performance of rubber products, from tires to industrial hoses.[4]

-

Agriculture: MTBT is a key intermediate in the synthesis of fungicides and other agrochemicals.[4] The benzothiazole scaffold is known for its broad-spectrum biological activity, and MTBT's structure allows for further chemical modification to develop potent crop protection agents.[4][10]

-

Materials Science: It is employed as a corrosion inhibitor, particularly in industrial cooling systems and petroleum products.[4][7] It forms a protective film on metal surfaces, preventing oxidative degradation. It also acts as a processing aid and accelerant in the manufacturing of certain plastics.[4]

Biological Activity and Toxicological Insights

While industrially valuable, recent research has uncovered a significant toxicological profile for MTBT, making its study crucial for drug development professionals, particularly in the context of safety pharmacology and off-target effects.

Mechanism of Cardiovascular Toxicity

Groundbreaking research utilizing a zebrafish model has elucidated a clear mechanism for MTBT-induced cardiovascular toxicity.[3] Exposure to the compound leads to observable defects such as decreased heart rate, pericardial edema, and cardiac malformations.[3]

The core of this toxicity lies in the significant upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2) , more commonly known as Cyclooxygenase-2 (COX-2).[3] PTGS2 is a central enzyme in the inflammatory cascade and its upregulation by MTBT triggers a downstream activation of the apoptotic pathway, leading to programmed cell death within the cardiovascular tissue.[3] Protein-protein interaction network analysis has confirmed PTGS2 as a core molecular target of MTBT.[3]

Caption: General experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring (typically in the aromatic region, ~7.0-8.0 ppm) and a distinct singlet for the three protons of the methylthio (-S-CH₃) group (typically in the upfield region, ~2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR would display eight distinct signals: six for the benzothiazole core carbons (four aromatic CH and two quaternary carbons) and one for the methyl carbon of the thioether group.

-

FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C=N stretching of the thiazole ring, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations for both the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z ≈ 181).

Conclusion and Future Outlook

This compound is a compound that bridges the gap between large-scale industrial chemistry and modern molecular toxicology. Its well-established roles in the rubber and agricultural industries are now complemented by a growing understanding of its biological interactions. The elucidation of its cardiotoxic mechanism via PTGS2 provides a crucial data point for safety assessment and offers a potential tool for researchers studying apoptotic pathways. For drug development professionals, understanding the off-target activity of privileged scaffolds like benzothiazole is paramount. Future research should focus on developing safer alternatives for its industrial applications and further exploring the structure-activity relationships of its derivatives to mitigate toxicity while retaining desired functions.

References

- CymitQuimica. (n.d.). CAS 615-22-5: this compound.

- BenchChem. (2025). An In-depth Technical Guide to this compound.

- Chem-Impex. (n.d.). This compound.

- FooDB. (2010). Showing Compound this compound (FDB011171).

- MedchemExpress.com. (2025). Safety Data Sheet - this compound.

- PubChem. (n.d.). This compound | C8H7NS2 | CID 11989.

- Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Synthetic Communications, 27(5), 897-905.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (gc).

- Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway.

- De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 5951-5958.

- Sigma-Aldrich. (n.d.). This compound 97 615-22-5.

- Santa Cruz Biotechnology. (n.d.). This compound.

- TCI AMERICA - Spectrum Chemical. (n.d.). SAFETY DATA SHEET - this compound.

- Wang, W., et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 125(3), 825-835.

- PubChem. (n.d.). 2-Mercaptobenzothiazole | C7H5NS2 | CID 7345.

- Szych, A., et al. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 27(19), 6539.

- LookChem. (n.d.). This compound.

- BenchChem. (n.d.). Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. ResearchGate.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Kumar, S., et al. (2018). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. ChemistrySelect, 3(4), 1332-1336.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108.

- ChemicalBook. (n.d.). 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum.

- Google Patents. (2015). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.

- Sharma, D., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Medicinal Chemistry Research, 23(7), 2881-2895.

- Singh, P., & Kumar, A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.

- The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5.

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.

- BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

Sources

- 1. Showing Compound this compound (FDB011171) - FooDB [foodb.ca]

- 2. CAS 615-22-5: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 8. certifico.com [certifico.com]

- 9. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)benzothiazole: Physicochemical Properties, Synthesis, and Reactivity

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 2-(Methylthio)benzothiazole, a versatile heterocyclic compound with significant industrial and emerging pharmacological relevance. This document delves into its core physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its chemical reactivity and potential mechanisms of action.

Introduction

This compound, a derivative of the benzothiazole heterocyclic system, is a compound of considerable interest due to its diverse applications.[1] Structurally, it features a benzene ring fused to a thiazole ring, with a methylthio (-SCH3) group attached at the 2-position. This unique arrangement of atoms imparts a specific set of chemical and physical properties that underpin its utility as a vulcanization accelerator in the rubber industry, a fungicide in agriculture, and a valuable intermediate in organic synthesis.[1] In recent years, the broader class of benzothiazole derivatives has garnered significant attention in medicinal chemistry for their wide-ranging pharmacological activities, prompting a closer examination of the properties and potential of compounds like this compound.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1] It is characterized by its moderate solubility in organic solvents and limited solubility in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-22-5 | [1] |

| Molecular Formula | C₈H₇NS₂ | [1] |

| Molecular Weight | 181.27 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 44 - 48 °C | [1] |

| Boiling Point | 177 °C at 22 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | |

| SMILES | CSc1nc2ccccc2s1 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the S-methylation of 2-mercaptobenzothiazole. This reaction is a straightforward and efficient method that proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis via S-methylation

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

-

2-Mercaptobenzothiazole (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzothiazole in ethanol.

-

To this solution, add an aqueous solution of sodium hydroxide and stir for 15 minutes at room temperature to form the sodium salt of 2-mercaptobenzothiazole.

-

Slowly add methyl iodide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring system and the methyl protons of the thioether group. The aromatic region will typically display a complex multiplet pattern due to the coupling of the four protons on the benzene ring. The methyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show signals for the two quaternary carbons of the thiazole ring, the four aromatic CH carbons, and the carbon of the methylthio group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl group, C=N stretching of the thiazole ring, and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.[2] Common fragmentation pathways may involve the loss of the methyl radical (•CH₃) or the entire methylthio group (•SCH₃).

Caption: Spectroscopic Analysis Workflow.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the benzothiazole ring system and the methylthio group.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst, can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[3] This reactivity is significant as it can alter the biological and chemical properties of the molecule.

Caption: Oxidation of this compound.

Reactions of the Benzothiazole Ring

The benzothiazole ring can undergo various chemical transformations. Electrophilic substitution reactions are possible, although the reactivity is influenced by the electron-withdrawing nature of the thiazole ring. Nucleophilic substitution reactions can occur at the 2-position, particularly if a good leaving group is present.

Applications and Mechanisms of Action

Vulcanization Accelerator

In the rubber industry, this compound and related benzothiazole derivatives act as accelerators in the sulfur vulcanization process. The mechanism is complex but is believed to involve the formation of active sulfurating agents that facilitate the cross-linking of polymer chains, thereby improving the mechanical properties of the rubber.

Fungicidal Activity

Benzothiazole derivatives are known to possess antifungal properties.[4][5][6][7] The precise mechanism of action for this compound as a fungicide is not fully elucidated but is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. Some studies on related benzothiazoles suggest that they may act by inhibiting enzymes like CYP51, which is crucial for ergosterol biosynthesis in fungi.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemically significant compound with established industrial applications and potential for further development in areas such as agriculture and medicinal chemistry. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. A thorough understanding of its physicochemical properties and chemical reactivity is crucial for its effective application and for the design of novel derivatives with enhanced properties. This technical guide provides a foundational understanding of this important molecule, serving as a valuable resource for researchers and professionals in the chemical and life sciences.

References

- Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole to the corresponding sulfoxide and sulfone with aqueous hydrogen peroxide in the presence of polyoxometalates. ResearchGate.

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health.

- Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. ProQuest.

- (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ResearchGate.

- This compound. PubChem.

- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A.

- Benzothiazole derivatives with antifungal activity. ResearchGate.

- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. National Institutes of Health.

- Spectrum UF419802 for this compound. MassBank of North America.

- Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. Semantic Scholar.

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI.

- Oxidative Ring-Opening of Benzothiazole Derivatives. MDPI.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- Benzothiazole-accelerated sulfur vulcanization. II. 2Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene. ResearchGate.

- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar.

- 2 Methyl S benzothiazole. mzCloud.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health.

- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Institutes of Health.

- sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. SciSpace.

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health.

- Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. The Royal Society of Chemistry.

- Environmental Chemistry of Benzothiazoles Derived from Rubber. ACS Publications.

- Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.

- Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-merca. Springer.

- Effect of benzothiazoloylthiazoles as secondary accelerators in the sulfur vulcanization of natural rubber. ResearchGate.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.

- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO.

- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Isfahan University of Medical Sciences.

- Possible mass fragmentation pattern of compound 3. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships | Semantic Scholar [semanticscholar.org]

2-(Methylthio)benzothiazole melting point and boiling point

An In-depth Technical Guide to 2-(Methylthio)benzothiazole: Physicochemical Properties and Experimental Determination

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the melting and boiling points of this compound, detailing the theoretical underpinnings, experimental protocols for determination, and the significance of these properties in its application.

Introduction to this compound

This compound (CAS No. 615-22-5) is a sulfur-containing heterocyclic organic compound featuring a benzothiazole core substituted with a methylthio (-SCH₃) group at the 2-position.[1][2] This molecule is of significant interest across various industrial and research sectors. It serves as a key intermediate in the synthesis of agrochemicals, particularly as a fungicide and a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole.[3][4] Furthermore, it is widely employed in the rubber industry as a vulcanization accelerator, enhancing the durability and performance of rubber products.[3][5] Its utility also extends to formulations for corrosion inhibition and as a reagent in analytical chemistry.[3]

An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its synthesis, purification, handling, and application. These thermal transition points dictate the physical state of the compound under various conditions and are crucial indicators of its purity.

Core Physicochemical Properties

The physical state and thermal behavior of this compound are defined by its molecular structure and the resulting intermolecular forces. The compound typically appears as a white to light yellow crystalline powder or solid at standard room temperature.[3][5][6] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 615-22-5 | [1][3][6] |

| Molecular Formula | C₈H₇NS₂ | [3][6] |

| Molecular Weight | 181.28 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | [3][6][8] |

| Melting Point | 43 - 48 °C | [3][6] |

| Boiling Point | 177 °C at 22 mmHg~302-303 °C at 760 mmHg (estimated) | [3][9] |

| Purity | ≥ 97-98% (GC) | [3] |

| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | [1] |

The Molecular Basis of Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[10] For this compound, these forces are primarily van der Waals forces and dipole-dipole interactions arising from the polar C-S, C-N, and C=N bonds within its heterocyclic structure.

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[11] This requires significantly more energy than melting to overcome the intermolecular attractions completely, allowing molecules to escape into the vapor phase. The relatively high boiling point of this compound reflects its molecular weight and polarity.

Caption: Molecular structure's influence on physical properties.

Experimental Determination Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. A pure crystalline solid will exhibit a sharp melting point, typically within a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[10]

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load a small amount of the sample.[12]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be no more than 1-2 mm to ensure uniform heating.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Begin heating again, but at a much slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.[11]

-

Reporting: The melting point is reported as the range from T1 to T2. For this compound, this range is expected to be between 43°C and 48°C.[3]

Caption: Experimental workflow for melting point determination.

Protocol for Boiling Point Determination (Micro Method)

The boiling point of this compound is relatively high, and it is often reported at reduced pressure to prevent potential decomposition at high temperatures.[3][6] This micro method is suitable for small sample quantities.

Methodology:

-

Apparatus Setup: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[12]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and begin to heat gently.[13]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the external pressure.[12]

-

Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this exact moment. This is the boiling point.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will differ. A pressure correction should be applied for accurate reporting. It is crucial to always report the pressure at which the boiling point was measured.[11]

Conclusion

The melting point (43-48 °C) and boiling point (~302-303 °C at 760 mmHg; 177 °C at 22 mmHg) are cornerstone physicochemical properties of this compound.[3][14] These values are not merely data points but are direct reflections of the compound's molecular structure and intermolecular forces. Their precise experimental determination, following validated protocols, is essential for verifying the identity and purity of the substance, which in turn ensures its effective and safe application in research and industry.

References

- 2-(methyl thio) benzothiazole, 615-22-5. The Good Scents Company. Available at: http://www.thegoodscentscompany.

- This compound. Chem-Impex. Available at: https://www.chemimpex.com/product/2-methylthiobenzothiazole-cas-615-22-5

- Material Safety Data Sheet - this compound, 98% (gc). Cole-Parmer. Available at: https://www.coleparmer.com/msds/AC41491_msds.pdf

- An In-depth Technical Guide to this compound. Benchchem. Available at: https://www.benchchem.com/pdf/B069771.pdf

- This compound. Santa Cruz Biotechnology.

- CAS 615-22-5: this compound. CymitQuimica. Available at: https://www.cymitquimica.com/cas/615-22-5

- This compound 97. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/168653

- Safety data sheet. CPAchem. Available at: https://www.cpachem.

- This compound | CAS 615-22-5. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/2-methylthiobenzothiazole-615-22-5

- Safety Data Sheet. MedchemExpress.com. Available at: https://www.medchemexpress.com/msds/HY-18402.pdf

- 2-(Metiltio)benzotiazol. Chem-Impex. Available at: https://www.chemimpex.com/es/product/2-methylthiobenzothiazole-cas-615-22-5

- This compound. MySkinRecipes. Available at: https://www.myskinrecipes.com/shop/th/reagent/116957-2-methylthio-benzothiazole.html

- Determination of melting and boiling points. University of Technology. Available at: https://uotechnology.edu.iq/ce/Lectures/chemistery-1st/10.pdf

- Experimental Approach - Melting and Boiling Point. Scribd. Available at: https://www.scribd.com/presentation/444985223/Experimental-Approach-Melting-and-Boiling-Point

- This compound. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11989

- This compound, 9. SIGMA-ALDRICH | SLS Ireland. Available at: https://www.scientificlabs.co.uk/product/168653-50g

- Showing Compound this compound (FDB011171). FooDB.

- experiment (1) determination of melting points. University of Anbar. Available at: https://www.uoanbar.edu.iq/e-learning/uploads/2021-09-19-11-20-41-61472859d0449.pdf

- Melting point determination. University of Calgary. Available at: https://www.chem.ucalgary.

- Chemical Properties of 2-(Methylmercapto)benzothiazole (CAS 615-22-5). Cheméo. Available at: https://www.chemeo.com/cid/41-987-9/2-(Methylmercapto)benzothiazole.html

- Determination of Melting points and Boiling points. Learning Space, University of Mustansiriyah. Available at: https://uomustansiriyah.edu.iq/media/lectures/5/5_2020_04_25!10_26_48_PM.pdf

- A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/abs/10.1080/00397919708003204

- 2-Methylmercaptobenzothiazole. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8203849.htm

- EPI System Information for 2-(methyl thio) benzothiazole 615-22-5. The Good Scents Company. Available at: http://www.thegoodscentscompany.com/episuite.html?cas=615-22-5

- Benzothiazole synthesis. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzothiazoles.shtm

- 2-METHYL-5-METHYLTHIO-BENZOTHIAZOLE. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB4203850_EN.htm

Sources

- 1. CAS 615-22-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB011171) - FooDB [foodb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methylmercaptobenzothiazole | 615-22-5 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. scribd.com [scribd.com]

- 14. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of 2-(Methylthio)benzothiazole in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 2-(Methylthio)benzothiazole

This compound is a versatile heterocyclic compound with significant applications across various scientific and industrial domains. It is recognized for its utility as a fungicide in agricultural formulations and as a processing aid and accelerator in the rubber and plastics industries.[1] Furthermore, its benzothiazole core is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of pharmacological activities.[2] The efficacy of this compound in these applications is intrinsically linked to its solubility in relevant media. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile in organic solvents is paramount for formulation development, reaction optimization, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic solvents. We will delve into its physicochemical properties that govern solubility, present a qualitative and quantitative summary of its solubility, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to be a practical resource, enabling researchers to make informed decisions in their experimental design and application of this important compound.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. For this compound, the interplay of its aromatic benzothiazole core and the methylthio substituent defines its interaction with different solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NS₂ | [3][4] |

| Molecular Weight | 181.28 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 43-48 °C | [1] |

| Boiling Point | 174-175 °C @ 22 Torr | [5] |

| logP (Octanol-Water Partition Coefficient) | 3.16 - 3.43 (predicted) | [6] |

| Water Solubility | 125 mg/L (experimental, 24°C) | [7] |

The relatively non-polar nature of the benzothiazole ring system, combined with a predicted logP value greater than 3, suggests a preference for lipophilic or organic environments over aqueous media.[6] This is consistent with the experimental observation of low water solubility. The presence of nitrogen and sulfur atoms introduces some polarity, allowing for dipole-dipole interactions with polar organic solvents.

Solubility Profile of this compound in Organic Solvents

Qualitative Solubility Summary:

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Protic Polar Solvents | Alcohols (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group of alcohols can engage in dipole-dipole interactions with the polar functionalities of this compound. |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Acetone | Good to Moderate | These solvents have strong dipole moments that can effectively solvate the polar regions of the solute molecule. DMSO is a particularly strong solvent for many organic compounds.[8] |

| Esters | Ethyl acetate | Good to Moderate | Ethyl acetate has moderate polarity and can effectively dissolve compounds with a balance of polar and non-polar character.[8] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipole moments and engage in van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The aromatic ring of these solvents can interact favorably with the benzothiazole ring system through π-π stacking interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | As non-polar solvents, they are less likely to effectively solvate the more polar regions of the this compound molecule. |

Quantitative Solubility Data:

To date, the most concrete quantitative solubility data point found is in water:

-

Water: 125 mg/L at 24°C[7]

The lack of comprehensive quantitative data highlights the necessity for experimental determination of solubility in specific solvents of interest for any given application.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust and reliable method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered, saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A good match between the polarity of the solvent and the solute will generally lead to higher solubility.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Presence of Functional Groups: The benzothiazole moiety and the methylthio group are the key structural features. Solvents that can interact favorably with these groups, for instance, through dipole-dipole interactions or π-π stacking, will be more effective.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is therefore crucial to use a well-characterized, high-purity starting material for accurate solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset is not yet available, the qualitative solubility profile, in conjunction with the compound's physicochemical properties, offers a strong basis for solvent selection in various research and industrial applications. The provided experimental protocol offers a validated and reliable method for researchers to determine the solubility of this compound in specific solvents of interest, thereby enabling more precise and effective use of this important chemical compound. As the applications of this compound continue to expand, a deeper and more quantitative understanding of its solubility will be increasingly vital.

References

- Chem-Impex. (n.d.). This compound.

- Solubility of Things. (n.d.). 2-Methylthio-1,3-benzothiazole.

- PubChem. (n.d.). This compound.

- FooDB. (2010). Showing Compound this compound (FDB011171).

- The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5.

- University of Hertfordshire. (n.d.). Benthiazole.

- HMDB. (2021). Showing metabocard for this compound (HMDB0303335).

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Chemistry LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- PubChem. (n.d.). 2-Mercaptobenzothiazole.

- National Center for Biotechnology Information. (n.d.). Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 615-22-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Showing Compound this compound (FDB011171) - FooDB [foodb.ca]

- 7. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-(Methylthio)benzothiazole: From Industrial Vulcanization to Emerging Therapeutic Potential